2-(5-Methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
2-(5-Methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole scaffold fused with a 3-nitrophenyl group at position 1 and a 5-methylisoxazol-3-yl substituent at position 2. This compound belongs to a broader class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which are synthesized via multicomponent reactions involving methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . The compound’s nitro group at the 3-position of the phenyl ring and the methylisoxazole moiety may influence its electronic properties and intermolecular interactions, making it a candidate for structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
2-(5-methyl-1,2-oxazol-3-yl)-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O6/c1-11-9-16(22-30-11)23-18(12-5-4-6-13(10-12)24(27)28)17-19(25)14-7-2-3-8-15(14)29-20(17)21(23)26/h2-10,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKHHVGOVBNIAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the cyclization of activated methylene isocyanides with arylidene-substituted oxazolones . This reaction is often catalyzed by a base and occurs under mild conditions, making it environmentally friendly.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and sustainable practices.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.
Scientific Research Applications
Antimicrobial Properties
The compound has shown promising antimicrobial activity. In vitro studies have indicated that derivatives containing isoxazole and nitrophenyl groups exhibit significant antibacterial and antifungal properties. For instance, compounds with similar structural motifs have been tested against various bacterial strains, demonstrating minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as ciprofloxacin and clotrimazole .
Table 1: Antimicrobial Activity of Isoxazole-Substituted Compounds
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 5a | 50 | Bacterial |
| 5b | 25 | Bacterial |
| 5d | 10 | Fungal |
| 5f | 20 | Fungal |
Anticancer Potential
In addition to antimicrobial properties, some derivatives of this compound have been evaluated for anticancer activity. The presence of specific substituents on the phenyl ring has been correlated with enhanced cytotoxic effects against various cancer cell lines. The mechanisms of action are believed to involve the induction of apoptosis and inhibition of cell proliferation .
Materials Science Applications
Beyond biological applications, compounds like 2-(5-Methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione are being investigated for their potential use in organic electronics and photonic devices due to their unique electronic properties. Their ability to form stable thin films makes them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic solar cells .
Case Study 1: Antimicrobial Evaluation
A recent study synthesized a series of isoxazole-substituted compounds and evaluated their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study found that certain modifications led to enhanced activity against resistant strains, indicating the potential for developing new antibiotics from this class of compounds .
Case Study 2: Photonic Applications
Research conducted on the photophysical properties of related chromeno-pyrrole compounds revealed that they possess desirable attributes for light absorption and emission. These findings suggest that such compounds could be integrated into next-generation photonic devices, enhancing efficiency and performance in solar energy applications .
Mechanism of Action
The mechanism by which 2-(5-Methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds have been synthesized and studied, offering insights into the role of substituents on biological activity and physicochemical properties:
1-(2-Fluorophenyl)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (AV-C)
- Key Differences: Substituents: Fluorophenyl at position 1 and isopropylthiadiazole at position 2 (vs. nitrophenyl and methylisoxazole in the target compound). Activity: AV-C is a potent agonist of the TRIF pathway, inducing interferon-associated responses that inhibit Zika, Chikungunya, and dengue viruses at nanomolar concentrations (EC₅₀ = 0.5–1.2 µM) . Synthesis: Synthesized via a similar multicomponent protocol but requires post-functionalization to introduce the thiadiazole ring .
1-(3-Isopropoxyphenyl)-7-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Key Differences: Substituents: Isopropoxyphenyl at position 1 and an additional methyl group at position 7 of the chromene ring. Physicochemical Properties: The isopropoxy group enhances lipophilicity (logP = 3.2 vs. Synthesis: Requires modified reaction conditions to accommodate bulky isopropoxy substituents, leading to lower yields (~45%) compared to the target compound (~60%) .
2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-[4-(benzyloxy)-3-ethoxyphenyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Key Differences: Substituents: Acetylthiazole at position 2 and benzyloxy-ethoxyphenyl at position 1.
Data Tables
Table 1: Structural and Functional Comparison
Research Findings
Antiviral Activity : AV-C’s thiadiazole moiety and fluorophenyl group are critical for TRIF pathway activation, a mechanism absent in the target compound due to its nitro and methylisoxazole groups .
Synthetic Efficiency : The target compound’s synthesis benefits from higher yields (60%) compared to bulkier derivatives (e.g., isopropoxyphenyl analog at 45%), attributed to steric hindrance in the latter .
SAR Insights :
- Electron-withdrawing groups (e.g., nitro) at position 1 enhance stability but may reduce solubility.
- Heterocyclic substituents at position 2 (e.g., isoxazole vs. thiadiazole) dictate target selectivity .
Biological Activity
The compound 2-(5-Methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, characterization, and biological properties, particularly focusing on its antibacterial and anticancer activities.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of isoxazole derivatives with nitrophenyl and chromeno-pyrrole moieties. The synthetic pathway generally includes:
- Formation of the Chromeno-Pyrrole Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Functionalization : The introduction of the isoxazole and nitrophenyl groups enhances the biological activity.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antibacterial Activity
Research indicates that derivatives of chromeno-pyrrole compounds exhibit significant antibacterial properties. For instance, compounds with similar structures have shown activity against both Staphylococcus aureus and Escherichia coli , comparable to standard antibiotics like gentamicin .
| Compound | Activity Against | Reference |
|---|---|---|
| This compound | S. aureus, E. coli | |
| Chromeno[4,3-b]- and Chromeno[3,4-c]pyrrole derivatives | Various Gram-positive and Gram-negative bacteria |
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have demonstrated that certain chromeno-pyrrole derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and the activation of caspases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Synthesis : By intercalating into DNA or inhibiting enzymes involved in DNA replication.
- Modulation of Enzyme Activity : Affecting enzymes such as topoisomerases or kinases that are crucial for cell division.
- Induction of Oxidative Stress : Leading to apoptosis in cancer cells.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Study on Antibacterial Efficacy : A comparative study showed that chromeno-pyrrole derivatives had a minimum inhibitory concentration (MIC) against resistant strains of bacteria.
- Anticancer Trials : Preclinical trials using cancer cell lines revealed that certain derivatives led to a significant reduction in cell viability at low concentrations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
